Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate
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Overview
Description
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate is a specialized organic compound known for its unique structure and utility in various scientific applications. This compound features a boronic ester group and a spirocyclic framework, making it a valuable intermediate in organic synthesis and a potential candidate for various research applications.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as intermediates in the synthesis of biologically active compounds .
Mode of Action
Compounds with a similar structure have been involved in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst .
Biochemical Pathways
The compound is involved in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process forms pinacol benzyl boronate, which is a key intermediate in various biochemical pathways.
Result of Action
It’s known that similar compounds have been used as intermediates in the synthesis of biologically active compounds , suggesting that it may have indirect effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step organic synthesis process. One common approach is the reaction of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate with a boronic acid derivative under specific conditions. The reaction conditions often require the use of a palladium catalyst, a suitable solvent such as toluene or dichloromethane, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Quality control measures, such as chromatographic techniques and spectroscopy, are employed to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding boronic acid derivative.
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it can be substituted with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or Dess-Martin periodinane.
Reduction: Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are often used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Boronic acid derivatives.
Substitution Reactions: Biaryl or vinyl boronic esters.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioconjugation techniques and labeling of biomolecules.
Industry: The compound is used in the production of advanced materials and catalysts.
Comparison with Similar Compounds
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness: Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate stands out due to its spirocyclic structure, which provides unique steric and electronic properties compared to other boronic esters. This structural feature enhances its reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BNO4/c1-15(2,3)22-14(21)20-11-18(12-20)9-8-13(10-18)19-23-16(4,5)17(6,7)24-19/h8H,9-12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAWVEFDTDAGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(C2)CN(C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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